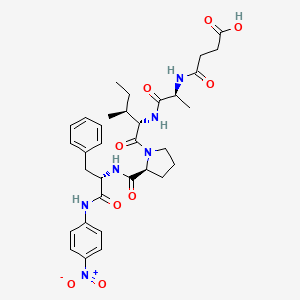

Suc-Ala-Ile-Pro-Phe-pNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cinétique enzymatique et essais d'activité

Suc-Ala-Ile-Pro-Phe-pNA: est largement utilisé en cinétique enzymatique pour mesurer l'activité des protéases, en particulier des enzymes de type chymotrypsine. En quantifiant la libération de p-nitroaniline, les chercheurs peuvent déterminer les paramètres cinétiques de l'enzyme, tels que Vmax et Km, qui sont essentiels pour comprendre le comportement et le mécanisme de l'enzyme {svg_1}.

Recherche pharmaceutique

En recherche pharmaceutique, ce substrat aide à l'étude des enzymes protéolytiques qui sont importantes dans les voies des maladies. Il aide au criblage des inhibiteurs ou activateurs de ces enzymes, ce qui peut conduire au développement de nouveaux médicaments {svg_2}.

Biologie moléculaire

This compound: sert d'outil en biologie moléculaire pour étudier la fonction et la régulation des protéases. Il est utilisé dans des essais pour comprendre le rôle des protéases dans des processus tels que l'apoptose, la signalisation cellulaire et le renouvellement des protéines {svg_3}.

Recherche clinique

Cliniquement, il est utilisé pour identifier l'activité protéolytique qui peut être liée à diverses maladies. Par exemple, une activité protéolytique modifiée peut être un marqueur du cancer ou de conditions inflammatoires, ce qui rend ce substrat précieux pour la recherche diagnostique {svg_4}.

Chimie analytique

En chimie analytique, This compound est utilisé pour le développement d'essais qui peuvent détecter et quantifier l'activité enzymatique dans des mélanges complexes, tels que des fluides biologiques ou des échantillons industriels {svg_5}.

Biotechnologie et bio-ingénierie

Ce substrat est essentiel en biotechnologie pour optimiser la production de protéases utilisées dans diverses industries. Il permet l'évaluation rapide de la production d'enzymes dans les processus de fermentation, aidant à l'amélioration des souches et à l'optimisation des procédés {svg_6}.

Mécanisme D'action

Target of Action

Suc-Ala-Ile-Pro-Phe-pNA is a substrate for several enzymes, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , subtilisin BPN’ and its variants , and protease Q . It also serves as a substrate for peptidyl propyl cis-trans isomerase (PPIase) .

Mode of Action

The compound interacts with its targets by fitting into the active site of the enzymes. The enzymes then cleave the compound, leading to the release of 4-nitroaniline , which is a yellow color under alkaline conditions . In the case of PPIase, the enzyme catalyzes the cis-trans isomerization of X-Pro peptide bonds .

Biochemical Pathways

The cleavage of this compound by its target enzymes affects the biochemical pathways associated with these enzymes. For example, the action of PPIase on the compound influences the folding of proteins, as PPIase catalyzes the cis-trans isomerization of proline imidic peptide bonds, a critical step in protein folding .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . These solubility properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The enzymatic cleavage of this compound results in the release of 4-nitroaniline . This can be measured by absorbance at 410 nm, pH 7.5, providing a method to quantify the activity of the target enzymes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For example, the compound is soluble at 10 mM in 0.2 M Tris-HCl buffer, pH 8.0 . In this buffer, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Suc-Ala-Ile-Pro-Phe-pNA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . The nature of these interactions involves the enzymatic cleavage of the 4-nitroanilide substrates, yielding 4-nitroaniline .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for various enzymes. By serving as a substrate, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by peptidyl prolyl cis-trans isomerase (PPIase) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a shelf life of 3 years when stored desiccated at –0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it serves as a substrate for. These include pathways involving alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S,3S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t20-,21-,25-,26-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWBGXHWQUFMJM-BIZIQFTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)